molecular formula C22H19F2N3O2 B2929883 (E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2035007-27-1

(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one

货号: B2929883
CAS 编号: 2035007-27-1
分子量: 395.41
InChI 键: AUSFFICMCRIAAD-JXMROGBWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H19F2N3O2 and its molecular weight is 395.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a derivative of the quinazolin-4(3H)-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Antiproliferative Activity

Research indicates that quinazolin-4(3H)-one derivatives exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that compounds like BIQO-19, which share structural similarities with this compound, demonstrate potent inhibition of non-small cell lung cancer (NSCLC) cell lines. The sulforhodamine B (SRB) assay revealed that these derivatives can effectively inhibit cell growth in both EGFR-TKI-sensitive and resistant cell lines, suggesting their potential as effective anticancer agents .

The primary mechanism through which quinazolin-4(3H)-one derivatives exert their antiproliferative effects appears to be through the inhibition of aurora kinase A, a key regulator of cell division. Studies have shown that these compounds can significantly reduce the activity and expression levels of aurora kinase A in cancer cells, leading to decreased cell survival rates . The correlation between aurora kinase A expression and overall survival in lung cancer patients further underscores the therapeutic potential of targeting this kinase .

Additional Biological Activities

Beyond their anticancer properties, quinazolin-4(3H)-one derivatives exhibit a range of other biological activities:

  • Antimicrobial Activity : Compounds within this class have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure–activity relationship studies indicate that modifications in the quinazolinone core can enhance antibacterial potency .
  • Antioxidant Properties : Certain derivatives demonstrate significant radical scavenging activity through assays such as DPPH and ABTS. These compounds have been found to possess better antioxidant capacity than standard reference antioxidants like ascorbic acid .

Case Studies

Several case studies highlight the effectiveness of quinazolin-4(3H)-one derivatives:

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various quinazolinone-thiazole hybrids on prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines. The findings indicated that specific compounds exhibited IC50 values as low as 10 μM, demonstrating potent growth inhibition .
  • In Vivo Efficacy : In animal models, certain quinazolinone derivatives have been tested for their pharmacokinetic properties and therapeutic efficacy. One study reported favorable pharmacokinetics and significant reduction in infection severity in a mouse model treated with a related compound .

Data Tables

Compound NameTarget ActivityIC50 (μM)Reference
BIQO-19NSCLC Cell Lines10
Compound A3PC3 Cell Line10
Compound 27MRSA5

属性

IUPAC Name

3-[1-[(E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O2/c23-16-8-9-19(24)15(12-16)7-10-21(28)26-11-3-4-17(13-26)27-14-25-20-6-2-1-5-18(20)22(27)29/h1-2,5-10,12,14,17H,3-4,11,13H2/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSFFICMCRIAAD-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=C(C=CC(=C2)F)F)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=C(C=CC(=C2)F)F)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。